Plerixafor is a synthetic bicyclam molecule initially developed for its potential use in HIV treatment. [] It later gained prominence for its ability to mobilize hematopoietic stem cells (HSCs) from the bone marrow into peripheral blood. [] This discovery led to its approval for use in combination with granulocyte colony-stimulating factor (G-CSF) to facilitate HSC collection for autologous transplantation in patients with multiple myeloma and non-Hodgkin's lymphoma. [] Plerixafor acts as a reversible antagonist of CXCR4, a chemokine receptor found on the surface of HSCs. [, , , ]
The synthesis of plerixafor involves several key steps:
This multi-step synthesis highlights the importance of protecting groups in organic synthesis and showcases the use of specific reagents and solvents to facilitate reactions.
Plerixafor participates in several significant chemical reactions:
These interactions are essential for its pharmacological effects and therapeutic applications.
Plerixafor functions primarily as an antagonist of CXCR4. By binding to this receptor, it disrupts the signaling pathway that promotes stem cell retention in the bone marrow. This action facilitates the mobilization of hematopoietic stem cells into peripheral blood, where they can be harvested for transplantation .
Plerixafor possesses several notable physical and chemical properties:
Plerixafor is primarily used in clinical settings for:
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: